Corylin

描述

Corylin 是一种从补骨脂(Psoralea corylifolia L.)果实中分离得到的天然黄酮类化合物,补骨脂是一种常用中药。 该化合物因其多样的药理活性而备受关注,包括抗炎、抗氧化和抗癌活性 .

准备方法

合成路线及反应条件

Corylin 可以通过多种化学途径合成。一种常用的方法是在受控条件下使合适的先驱体环化。 合成通常需要使用催化剂和特定的反应条件以确保形成所需的黄酮结构 .

工业生产方法

This compound 的工业生产通常涉及从补骨脂中提取和纯化。该过程包括溶剂提取,然后进行色谱技术以分离和纯化 this compound。 该方法确保了化合物的较高产量和纯度,使其适用于各种应用 .

化学反应分析

反应类型

Corylin 经历了几种类型的化学反应,包括:

氧化: this compound 可以被氧化形成各种氧化衍生物。

还原: 还原反应可以将 this compound 转化为其还原形式。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用硼氢化钠等还原剂。

主要生成产物

这些反应形成的主要产物包括 this compound 的各种氧化、还原和取代衍生物,每种衍生物都具有独特的化学和生物学特性 .

科学研究应用

Anti-Inflammatory Properties

Corylin exhibits notable anti-inflammatory effects, making it a candidate for treating various inflammatory conditions.

- Mechanism of Action : Research indicates that this compound inhibits pro-inflammatory cytokine production in immune cells. For instance, in a study involving lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, this compound significantly reduced the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in a concentration-dependent manner .

- Case Study : A study demonstrated that this compound improved survival rates in mice subjected to sepsis induced by LPS. Mice treated with this compound showed decreased serum levels of NO and TNF-α, highlighting its protective effects against sepsis-related tissue damage .

Cardiovascular Health

This compound has been investigated for its potential in cardiovascular health, particularly in the context of atherosclerosis.

- Mechanism of Action : It was found that this compound inhibits vascular smooth muscle cell (VSMC) proliferation and migration by regulating the mammalian target of rapamycin (mTOR) signaling pathway. This action reduces monocyte adhesion and inflammation in endothelial cells .

- Case Study : In apolipoprotein E-deficient mice, this compound treatment led to a significant reduction in atherosclerotic lesions and inflammatory markers, suggesting its potential as a preventive agent for cardiovascular diseases .

Osteogenic Activities

This compound shows promise as an osteogenic agent, supporting bone health and potentially aiding in osteoporosis treatment.

- Mechanism of Action : Studies have demonstrated that this compound enhances osteoblast differentiation and mineralization through the activation of Wnt/β-catenin signaling pathways. It also exhibits estrogenic activity, which further promotes bone formation .

- Case Study : In vitro experiments revealed that this compound increased the expression of key osteogenic markers such as Runx2 and alkaline phosphatase (ALP) in cultured osteoblasts, indicating its role in bone development .

Wound Healing

This compound accelerates wound healing processes through various mechanisms.

- Mechanism of Action : Research indicates that this compound activates the PI3K/AKT signaling pathway, promoting fibroblast migration and collagen deposition. Additionally, it reduces inflammatory responses by inhibiting NF-κB p65 translocation .

- Case Study : In vivo studies demonstrated that administration of this compound significantly accelerated the healing of full-thickness skin wounds in mice by enhancing collagen synthesis and reducing inflammation .

Summary Table of this compound Applications

作用机制

Corylin 通过各种分子靶点和途径发挥作用:

抗炎: 通过调节 NF-κB 途径抑制促炎细胞因子的产生。

抗氧化: 激活 Nrf2/HO-1 途径,增强细胞抗氧化反应。

相似化合物的比较

类似化合物

毛蕊花素: 另一种来自补骨脂的黄酮类化合物,具有类似的生物活性。

染料木素: 一种具有可比的抗氧化和抗炎作用的黄酮类化合物

Corylin 的独特性

This compound 的独特之处在于其在成骨细胞分化中的双重途径激活,涉及雌激素和 Wnt/β-连环蛋白信号通路。 这种双重机制使其区别于其他类似化合物,并增强了其潜在的治疗应用 .

生物活性

Corylin is a flavonoid compound derived from Psoralea corylifolia, a plant traditionally used in Chinese medicine. Recent research has highlighted its diverse biological activities, including anti-inflammatory, anti-tumor, and osteogenic effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is classified as a flavonoid and is primarily extracted from the seeds of Psoralea corylifolia. Its molecular structure contributes to its various biological activities, including antioxidant and anti-inflammatory properties.

1. Anti-Cancer Properties

Recent studies have demonstrated that this compound exhibits significant anti-cancer properties, particularly in hepatocellular carcinoma (HCC) cells.

- Mechanism of Action : this compound inhibits cell proliferation, migration, and invasion in HCC cells by inducing apoptosis through the activation of caspases 3 and 9. It also reduces the expression of RAD51, a protein involved in DNA repair mechanisms, thereby enhancing the sensitivity of cancer cells to chemotherapeutic agents .

- Case Study : A study conducted on HCC cells showed that this compound significantly increased the toxic effects of chemotherapeutic drugs while inhibiting homologous recombination (HR) repair pathways, suggesting a potential role as an adjunct therapy in cancer treatment .

2. Osteogenic Activity

This compound has been shown to promote bone differentiation and mineralization in osteoblasts.

- Mechanism of Action : The osteogenic effects are mediated through the activation of Wnt/β-catenin signaling pathways and estrogen receptor pathways. This compound enhances the expression of key osteogenic markers such as Runx2, Osterix, and ALP .

- Research Findings : In vitro studies indicated that this compound-treated osteoblasts exhibited increased differentiation and mineralization capabilities. Additionally, it stimulated osteogenesis in bone micromass derived from mesenchymal progenitor cells .

3. Wound Healing Properties

This compound accelerates wound healing by modulating inflammatory responses and promoting fibroblast activity.

- Mechanism of Action : It activates the PI3K/AKT signaling pathway and SIRT1 signaling, which enhances fibroblast migration and collagen deposition. In vivo studies demonstrated that this compound significantly reduced inflammation and improved wound healing rates in mice models .

- Case Study : A recent study showed that administration of this compound led to faster recovery in full-thickness skin wounds compared to controls, highlighting its potential as a therapeutic agent for chronic wounds .

Summary of Biological Activities

属性

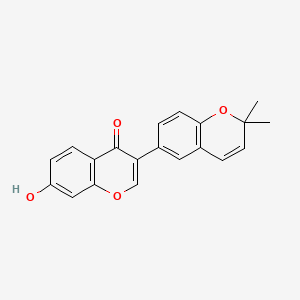

IUPAC Name |

3-(2,2-dimethylchromen-6-yl)-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-20(2)8-7-13-9-12(3-6-17(13)24-20)16-11-23-18-10-14(21)4-5-15(18)19(16)22/h3-11,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAACAMQKVIVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601156014 | |

| Record name | 3-(2,2-Dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601156014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53947-92-5 | |

| Record name | 3-(2,2-Dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53947-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,2-Dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601156014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Corylin exert its anti-inflammatory effects?

A: this compound demonstrates anti-inflammatory activity through multiple pathways. Research shows it can suppress the activation of mitogen-activated protein kinase (MAPK) signaling pathways, thereby inhibiting the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in both human and murine macrophages. [, ] Additionally, this compound attenuates the activation of the signal transducer and activator of transcription 3 (STAT3) pathway, further contributing to its anti-inflammatory properties. []

Q2: What evidence supports this compound's potential as an anti-cancer agent?

A: this compound exhibits anti-cancer effects in various in vitro and in vivo models. It has been shown to inhibit the proliferation, migration, and invasion of hepatocellular carcinoma (HCC) cells. [] Moreover, this compound suppresses epithelial-mesenchymal transition in HCC, a crucial process in cancer metastasis. [] This anti-cancer activity is linked to the upregulation of the tumor suppressor long noncoding RNA growth arrest-specific transcript 5 (GAS5). []

Q3: Can this compound be used to treat colitis-associated colorectal cancer (CAC)?

A: Research in a mouse model of dextran sodium sulfate (DSS)-induced colitis suggests that this compound holds promise for CAC treatment. [] this compound administration improved survival rates, reduced inflammation, and ameliorated colon tissue damage in these mice. [] It achieved this by modulating gut microbiota composition, upregulating intestinal tight junction proteins, and downregulating pro-inflammatory cytokines and signaling markers. []

Q4: Does this compound impact bone health?

A: this compound demonstrates a dual-action mechanism promoting bone health. Firstly, it induces osteoblastic differentiation, enhancing the expression of crucial osteogenic markers like Runx2, Osterix, Col1, and ALP, leading to increased mineralization. [] Secondly, this compound acts as an osteoclast inhibitor by suppressing RANKL-induced osteoclast differentiation and downregulating osteoclastic marker genes. []

Q5: How does this compound affect lipid metabolism?

A: Studies reveal that this compound selectively inhibits heat shock protein 9β (HSP90β), an emerging target for metabolic diseases. [] This selective inhibition promotes the degradation of mature sterol regulatory element-binding proteins (mSREBPs) via the Akt-GSK3β-FBW7 pathway, ultimately reducing lipid and cholesterol levels. []

Q6: What is the role of microRNAs in this compound's anticancer activity?

A: this compound has been shown to modulate microRNA expression, contributing to its anticancer effects. Specifically, it upregulates miR-34c, which targets and inhibits the long non-coding RNA LINC00963, a molecule implicated in breast cancer metastasis. [] This this compound-mediated increase in miR-34c expression depends on p53. []

Q7: Can this compound impact wound healing?

A: this compound demonstrates potential in promoting wound healing. In mouse models, it accelerates the healing of full-thickness skin wounds by reducing inflammatory responses and promoting collagen deposition. [] Mechanistically, this compound activates the PI3K/AKT signaling pathway in fibroblasts, boosting their migration, proliferation, and scratch healing capabilities. []

Q8: What role does sirtuin 1 (SIRT1) play in this compound's therapeutic effects?

A: this compound activates SIRT1 signaling, contributing to its beneficial effects. [] This activation enhances the deacetylation and cytoplasmic translocation of NF-κB p65, effectively reducing lipopolysaccharide (LPS)-induced inflammatory responses in macrophages. []

Q9: What is the molecular formula and weight of this compound?

A: this compound has a molecular formula of C20H16O6 and a molecular weight of 352.34 g/mol. []

Q10: Which analytical techniques are used to identify and quantify this compound?

A: Various analytical techniques are employed for this compound analysis, including high-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) and time-of-flight mass spectrometry (TOF-MS). [] Thin-layer chromatography (TLC) with fluorodensitometry is also used for quantification, particularly in preparations like Bakuchi oil. [] Other methods include HPLC-electrochemical detection (ECD), HPLC-MS/MS, and ionic liquid-based ultrasonic-assisted extraction (ILUAE) for separation, identification, and quantification in different matrices. []

Q11: What are the advantages of using the quantitative analysis of multicomponents by single marker (QAMS) method for this compound analysis?

A: The QAMS method offers a reliable and efficient alternative to traditional external standard methods for quantifying this compound and other flavonoids in Psoralea corylifolia. [, ] It proves particularly valuable when reference standards for all target compounds are scarce. [, ]

Q12: Does this compound exhibit sex-related pharmacokinetics?

A: Research suggests that some active compounds in Psoralea corylifolia, including this compound, exhibit sex-related pharmacokinetics. [] For instance, this compound levels were lower in the blood of both female and male diabetic rats compared to normal rats. [] Conversely, flavonoids like Bavachinin and Bakuchalcone showed decreased levels in female diabetic rats but elevated levels in male diabetic rats. []

Q13: How do different physiological states impact this compound pharmacokinetics?

A: Studies indicate that physiological states can significantly influence the pharmacokinetics of this compound and other bioactive compounds in Psoralea corylifolia. [] For instance, LPS-induced inflammation in rats altered the absorption, distribution, metabolism, and excretion profiles of several compounds, including this compound. []

Q14: Does this compound interact with drug-metabolizing enzymes?

A: While specific data on this compound's interaction with drug-metabolizing enzymes is limited in the provided research, other constituents of Psoralea corylifolia have shown inhibitory potential towards human carboxylesterase 1 (hCES1). [] This highlights the need for further investigation into this compound's potential for drug interactions.

Q15: What is known about the safety profile of this compound?

A: While this compound generally shows a favorable safety profile in preclinical studies, further research is needed to comprehensively understand its long-term effects and potential toxicity in humans. [] Some studies suggest that specific Psoralea corylifolia constituents might contribute to liver injury. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。